2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol
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Overview
Description
2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol is a complex organic compound with the molecular formula C14H20I2N2O and a molecular weight of 486.13 g/mol . This compound is characterized by the presence of two iodine atoms, a phenol group, and a piperidine ring, making it a unique and versatile molecule in various scientific applications.
Scientific Research Applications
2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol typically involves multiple steps, starting with the iodination of a phenol derivative. The key steps include:
Iodination: The phenol derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Aminomethylation: The iodinated phenol is then subjected to aminomethylation using formaldehyde and a secondary amine, such as N-methylpiperidine, under acidic conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atoms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Azido or cyano derivatives.
Comparison with Similar Compounds
Similar Compounds
2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol oxalate: A derivative with similar structure but different counterion.
This compound hydrochloride: Another derivative with a different counterion.
Uniqueness
This compound is unique due to its specific combination of iodine atoms, phenol group, and piperidine ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,4-diiodo-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20I2N2O/c1-17-5-3-12(4-6-17)18(2)9-10-7-11(15)8-13(16)14(10)19/h7-8,12,19H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJFTEUXEMKNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C(=CC(=C2)I)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20I2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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